1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers and Drug Development Professionals
1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Novel Anthraquinone Derivative
In the vast and intricate world of natural products, anthraquinones stand out for their rich chemical diversity and broad spectrum of biological activities. Among these, morindone, a constituent of the medicinal plant Morinda citrifolia (Noni), has long been a subject of scientific inquiry. This guide, however, delves into a less-explored derivative: 1,5,15-Tri-O-methylmorindol. As a methylated analogue of morindone, this compound presents a unique profile of physicochemical properties and pharmacological potential. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its chemical characteristics, plausible synthetic routes, methodologies for biological evaluation, and a forward-looking perspective on its therapeutic applications. Our approach is grounded in established scientific principles, drawing parallels from closely related compounds to illuminate the path for future investigation into this promising molecule.
Core Compound Identity and Physicochemical Profile
1,5,15-Tri-O-methylmorindol is a synthetically modified or naturally occurring anthraquinone, characterized by the methylation of the hydroxyl groups of morindone. This structural alteration is anticipated to significantly influence its solubility, bioavailability, and interaction with biological targets.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione | [1] |
| Synonyms | 6-hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone | [1] |
| CAS Number | 942609-65-6 | [2][3] |
| Molecular Formula | C₁₈H₁₆O₆ | [2] |
| Molecular Weight | 328.3 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and ethanol |
Structural Diagram:
Caption: Chemical structure of 1,5,15-Tri-O-methylmorindol.
Synthesis and Characterization
While 1,5,15-Tri-O-methylmorindol can be isolated from natural sources like Morinda citrifolia, its low abundance necessitates efficient synthetic methods for obtaining research quantities. A plausible and scalable approach involves the direct methylation of morindone.
Proposed Synthetic Protocol: Methylation of Morindone
This protocol is a proposed method based on standard methylation techniques for phenolic compounds. Optimization of reaction conditions, including temperature, time, and stoichiometry, is recommended for achieving high yields.
Materials:
-
Morindone (starting material)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve morindone in anhydrous acetone. Add anhydrous potassium carbonate in excess.
-
Methylation: To the stirring suspension, add dimethyl sulfate dropwise at room temperature.[4][5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,5,15-Tri-O-methylmorindol.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation.[6][7][8][9] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy and methoxymethyl protons. The ¹³C NMR would confirm the number of unique carbons in the anthraquinone core and the methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl (C=O) stretching of the quinone system and the C-O stretching of the ether linkages.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Biological Activities and Mechanisms of Action
The methylation of morindone is anticipated to modulate its biological activity. The following sections outline the expected activities and the underlying mechanisms, drawing parallels with related anthraquinones.
Antioxidant Activity
Mechanism: Anthraquinones are known to possess antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.[11] The phenolic hydroxyl groups are key to this activity. While methylation removes some of these reactive sites, the overall electron-rich aromatic system can still participate in redox reactions, donating electrons to neutralize reactive oxygen species (ROS).
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., methanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Antimicrobial Activity
Mechanism: The antimicrobial action of anthraquinones is multifaceted and can involve the disruption of the bacterial cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[12][13][14] The lipophilicity of the methylated derivative may enhance its ability to penetrate bacterial cell membranes.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]
-
Assay Setup: In a 96-well plate, perform a serial two-fold dilution of 1,5,15-Tri-O-methylmorindol in a suitable broth medium.[16][17][18][19]
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity and TRAIL Sensitization
A key area of interest is the potential of 1,5,15-Tri-O-methylmorindol to act as a cytotoxic agent, particularly in sensitizing cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
Mechanism: TRAIL induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. However, many cancer cells develop resistance to TRAIL-mediated apoptosis.[20] Sensitizing agents can overcome this resistance by modulating key signaling pathways. Anthraquinones have been shown to induce apoptosis through various mechanisms, including the activation of caspases and targeting signaling pathways like p53.[21] 1,5,15-Tri-O-methylmorindol may enhance TRAIL-induced apoptosis by upregulating the expression of death receptors or downregulating anti-apoptotic proteins.
Caption: Proposed mechanism of TRAIL sensitization by 1,5,15-Tri-O-methylmorindol.
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a suitable cancer cell line (e.g., Jurkat T cells) in appropriate media.[1][22][23][24][25][26]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.[27][28]
-
Treatment: Treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol, alone and in combination with a sub-lethal dose of TRAIL.[29] Include appropriate controls (untreated cells, cells treated with TRAIL alone).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Toxicology and Safety Considerations
The toxicological profile of 1,5,15-Tri-O-methylmorindol has not been extensively studied. However, data on the parent compound, anthraquinone, provides some guidance.
General Anthraquinone Toxicity: Studies on anthraquinone have indicated potential for toxicity, with some evidence of carcinogenicity in animal models at high doses.[30][31][32][33][34] The primary target organs appear to be the kidney, bladder, and liver.
Methylated Anthraquinones: The methylation of anthraquinones can alter their metabolic fate and toxicity. It is crucial to conduct thorough toxicological assessments of 1,5,15-Tri-O-methylmorindol.
Proposed Initial Toxicity Screens:
-
In Vitro Cytotoxicity: Assess the cytotoxicity against normal, non-cancerous cell lines to determine its therapeutic index.
-
Acute Oral Toxicity: An in vivo study in a rodent model (e.g., rats) to determine the LD₅₀ and identify any immediate adverse effects.[30][31][32][33]
Future Directions and Conclusion
1,5,15-Tri-O-methylmorindol represents a compelling, yet understudied, derivative of a well-known natural product. The insights provided in this guide, based on established chemical and biological principles, are intended to catalyze further research into its potential as a therapeutic agent.
Key areas for future investigation include:
-
Optimization of Synthesis: Development of a high-yield, scalable synthetic process.
-
Elucidation of Mechanisms: Detailed studies to unravel the precise molecular mechanisms underlying its antioxidant, antimicrobial, and cytotoxic effects.
-
In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.
-
Comprehensive Toxicological Profiling: In-depth safety and toxicity studies to support potential clinical development.
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